molecular formula C16H14N2O2 B11503738 N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide

N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide

Cat. No.: B11503738
M. Wt: 266.29 g/mol
InChI Key: FYOHQZFLCBCAHZ-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzoxazole derivatives have been extensively studied for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide typically involves the condensation of 2-aminophenol with benzylamine and a suitable carboxylic acid derivative under specific reaction conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods, such as the use of nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound’s anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: A related compound with similar structural features but different biological activities.

    Benzothiazole: Another heterocyclic compound with diverse applications in medicinal chemistry.

Uniqueness

N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide stands out due to its unique combination of biological activities, making it a versatile compound for various scientific research applications. Its ability to undergo multiple chemical reactions and its potential in drug discovery further highlight its significance .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-benzyl-2-methyl-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C16H14N2O2/c1-11-18-14-9-5-8-13(15(14)20-11)16(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19)

InChI Key

FYOHQZFLCBCAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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